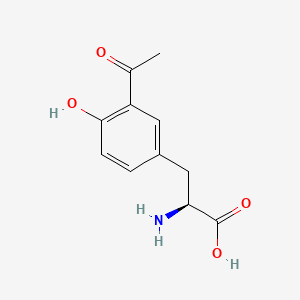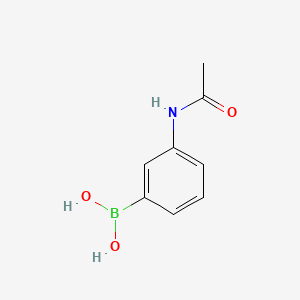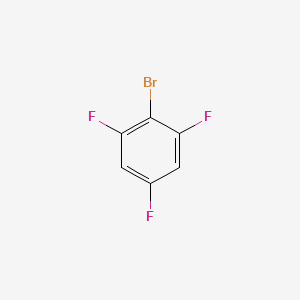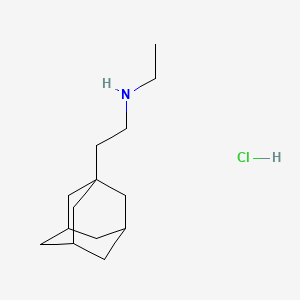
(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride
Descripción general
Descripción
The compound "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride" is of interest in the field of organic chemistry due to its adamantane structure, which is known for its high thermal stability and unique chemical properties. Adamantane derivatives are explored for various applications, including pharmaceuticals, due to their bioactive potential and ability to interact with biological systems in specific ways.
Synthesis Analysis
The synthesis of adamantane derivatives involves complex reactions that yield various functionalized adamantanes. One method described involves the reaction of amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, producing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides] with yields between 72–87% and 18–60%, respectively (D'yachenko, Burmistrov, & Butov, 2019).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including "this compound," is characterized by the adamantane core, a highly stable, cage-like structure. This core significantly influences the chemical behavior and physical properties of the derivatives. Quantitative assessment and insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis have revealed the nature of noncovalent interactions in adamantane derivatives, emphasizing the role of intra- and intermolecular interactions in determining molecular orientation and stability (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions that modify their structure and functionality. For example, reactions of adamantane-1(2)-amines with ethyl isothiocyanatoacetate produce ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates, highlighting the versatility of adamantane derivatives in forming new chemical bonds and functional groups (Burmistrov, Pitushkin, Vasipov, & Butov, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates were synthesized using adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines, showcasing the utility of adamantane derivatives in the synthesis of new compounds with potential applications in various fields (Burmistrov et al., 2017).
- The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and bis[(adamantan-1-yl)alkylene(phenylene)oxamides demonstrates the versatility of adamantane derivatives in creating novel compounds (D’yachenko et al., 2019).
Crystallographic and Quantum Analysis
- Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized and analyzed using quantum theory of atoms-in-molecules (QTAIM), revealing insights into non-covalent interactions in these compounds (El-Emam et al., 2020).
Antibacterial Activity
- Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride was synthesized and found to have antibacterial activity, highlighting the potential of adamantane derivatives in medical applications (Krylov et al., 2016).
Synthesis of Piperidines and Aminoketones
- The synthesis of 1-[2-(adamantan-1-yl)ethyl]piperidines and β-aminoketones of the adamantane series further illustrates the chemical flexibility and potential uses of adamantane derivatives (Shadrikova et al., 2016); (Makarova et al., 2002).
Neuroprotective Agents
- Fluorescent heterocyclic adamantane amines were synthesized, demonstrating neuroprotective activity and potential for neurological assay development (Joubert et al., 2011).
Antiviral and Neurotropic Activity
- Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were synthesized, showing both antimicrobial and anti-HIV-1 activity (El-Emam et al., 2004).
- N-adamantyl derivatives of aromatic amines have shown neurotropic activity, indicating their potential use in psychotropic medication (Morozov et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride is the soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the arachidonic cascade and is a promising target in the therapy of hypertonic, inflammatory, and pain states .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . The adamantane fragment in the structure of the compound is believed to increase the inhibitory activity against sEH . The introduction of a methylene spacer between the adamantane fragment and nitrogen atom of the urea fragment of the lipophilic moiety appreciably increases the inhibitory activity against sEH .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxy fatty acids, which are arachidonic acid metabolites formed by the action of cytochromes P450 . Normally, sEH converts these epoxy fatty acids into vicinal diols . By inhibiting sEH, the compound alters this pathway, potentially leading to changes in the levels of these metabolites.
Pharmacokinetics
The presence of the adamantane fragment in the structure of the compound is known to improve solubility , which could potentially enhance its bioavailability.
Result of Action
The inhibition of sEH by this compound can lead to changes in the levels of epoxy fatty acids and their metabolites . This could potentially result in molecular and cellular effects that contribute to the compound’s therapeutic effects in hypertonic, inflammatory, and pain states .
Análisis Bioquímico
Biochemical Properties
(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme involved in the metabolism of arachidonic acid to vicinal diols . The interaction between this compound and sEH involves the binding of the adamantane moiety to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to anti-inflammatory effects, as sEH is known to play a role in inflammatory pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting sEH, this compound can modulate the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in the regulation of blood pressure, inflammation, and pain . The modulation of EET levels can lead to changes in gene expression and cellular metabolism, impacting cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of sEH. The adamantane moiety of the compound binds to the active site of sEH, preventing the enzyme from converting epoxyeicosatrienoic acids to diols . This inhibition results in increased levels of EETs, which have various beneficial effects, including anti-inflammatory and vasodilatory properties. Additionally, the compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of sEH and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver and kidney damage . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of arachidonic acid. The compound interacts with enzymes such as sEH, influencing the conversion of epoxyeicosatrienoic acids to diols . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular processes and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The adamantane moiety facilitates the compound’s lipophilicity, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues . This distribution pattern is crucial for its effectiveness in inhibiting sEH and exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with cellular components. The compound may localize to specific compartments or organelles, such as the endoplasmic reticulum, where sEH is predominantly found . Targeting signals and post-translational modifications may also play a role in directing the compound to its site of action, enhancing its inhibitory effects on sEH.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUUXJAVFDBNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181324 | |
| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26831-44-7 | |
| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



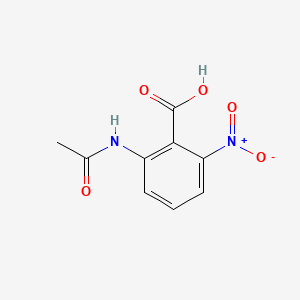
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
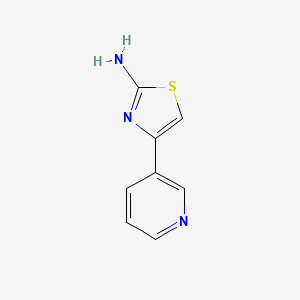

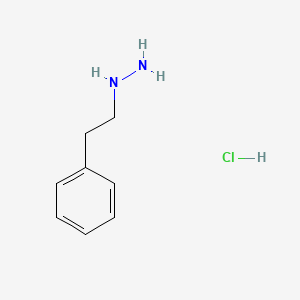

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)
